molecular formula C19H22ClN3S B216406 4-benzyl-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide

4-benzyl-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide

Cat. No. B216406
M. Wt: 359.9 g/mol
InChI Key: MBCIKLANSDAENL-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide, commonly known as BTCP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood. However, it has been suggested that it acts as a modulator of the serotonergic and dopaminergic systems in the brain. BTCP has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that play a crucial role in the regulation of mood, emotion, and behavior.
Biochemical and Physiological Effects
BTCP has been shown to produce a wide range of biochemical and physiological effects. It has been demonstrated to possess analgesic and anti-inflammatory properties, making it a potential treatment for pain and inflammation. BTCP has also been shown to possess anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.

Advantages and Limitations for Lab Experiments

BTCP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied, making it a well-characterized compound for further research. However, one of the limitations of BTCP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on BTCP. One area of research is the development of BTCP derivatives with improved pharmacological properties. Another area of research is the investigation of BTCP as a potential treatment for psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of BTCP and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, 4-benzyl-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide is a unique chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. It possesses a wide range of pharmacological properties and has been investigated as a potential treatment for pain, inflammation, epilepsy, and psychiatric disorders. While there are still many unanswered questions regarding its mechanism of action, BTCP remains a promising compound for further research.

Synthesis Methods

The synthesis of BTCP involves the reaction of 3-chloro-2-methylbenzylamine with carbon disulfide to form the corresponding dithiocarbamate. The resulting intermediate is then reacted with piperazine in the presence of a base to yield the final product, BTCP. The synthesis of BTCP has been optimized to achieve high yields and purity, making it a suitable compound for further research.

Scientific Research Applications

BTCP has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. BTCP has also been investigated for its potential as a treatment for depression, anxiety, and other psychiatric disorders.

properties

Product Name

4-benzyl-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide

Molecular Formula

C19H22ClN3S

Molecular Weight

359.9 g/mol

IUPAC Name

4-benzyl-N-(3-chloro-2-methylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H22ClN3S/c1-15-17(20)8-5-9-18(15)21-19(24)23-12-10-22(11-13-23)14-16-6-3-2-4-7-16/h2-9H,10-14H2,1H3,(H,21,24)

InChI Key

MBCIKLANSDAENL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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